molecular formula C48H44N6O6 B026652 N2-Tritylolmesartan medoxomil CAS No. 1020157-01-0

N2-Tritylolmesartan medoxomil

カタログ番号: B026652
CAS番号: 1020157-01-0
分子量: 800.9 g/mol
InChIキー: KKYFOXOGKNDKRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2-Tritylolmesartan medoxomil is a critical intermediate in the synthesis of olmesartan medoxomil (OM), an angiotensin II receptor blocker (ARB) used to treat hypertension. Structurally, it consists of a tetrazole ring with a trityl (triphenylmethyl) group attached to the N-2 nitrogen atom (Figure 1). This regioisomeric specificity was a key discovery, as earlier literature incorrectly assigned the trityl group to the N-1 position . Single-crystal X-ray diffraction (SCXRD) confirmed the N-2 configuration, resolving structural ambiguities in sartan-class intermediates .

The compound’s medoxomil ester moiety enables prodrug activation, where hydrolysis in vivo releases the active metabolite, olmesartan. This design enhances oral bioavailability by improving gastrointestinal absorption .

準備方法

Synthetic Route Overview

The synthesis of N2-tritylolmesartan medoxomil follows a convergent strategy involving sequential coupling, deesterification, and alkylation steps. Key innovations center on single-vessel processing to minimize intermediate isolations, thereby reducing solvent waste and operational costs . The general pathway comprises:

  • Coupling : Reaction of 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester with trityl biphenyl bromide.

  • Deesterification : Hydrolysis of the ethyl ester to the carboxylic acid.

  • Alkylation : Introduction of the medoxomil moiety via 4-halomethyl-5-methyl-1,3-dioxolene.

  • Deprotection : Removal of the trityl group (though this step occurs later in olmesartan medoxomil synthesis).

Notably, steps 1–3 are conducted in situ without isolating intermediates, achieving an overall yield of 230% w/w in optimized protocols .

Stepwise Preparation Methods

Coupling Reaction Optimization

The initial coupling between the imidazole ester and trityl biphenyl bromide is conducted in polar aprotic solvents, with dimethyl acetamide (DMAc) providing optimal solubility and reaction kinetics . Critical parameters include:

ParameterTypical RangeOptimal ValueImpact on Purity/Yield
Temperature40–60°C45–50°C>50°C increases dimeric impurities by 8–12%
BaseK₂CO₃, NaOHK₂CO₃ (1.5 eq)NaOH causes saponification (>5% yield loss)
Reaction Time4–8 hours6 hoursExtended time degrades trityl group

Mechanistic Insight : The trityl group’s bulkiness necessitates mild bases to prevent N1-alkylation, a side reaction that reduces medoxomil regioselectivity by 15–20% .

Deesterification and Alkylation

Post-coupling, the ethyl ester undergoes hydrolysis using aqueous KOH (2.0 eq) in DMAc/water (4:1 v/v) at 50°C for 4 hours . Subsequent alkylation with 4-bromomethyl-5-methyl-1,3-dioxolene (1.2 eq) proceeds at 45–50°C for 2 hours, achieving >95% conversion .

Critical Control Points :

  • Moisture Content : <0.5% water prevents medoxomil chloride hydrolysis .

  • Halide Reactivity : Bromide derivatives react 3× faster than chlorides but require strict temperature control to avoid over-alkylation .

Reaction Condition Optimization

Solvent Systems

Comparative studies demonstrate DMAc’s superiority over DMF or THF in balancing solubility and reaction rates:

SolventRelative RateImpurity ProfileIndustrial Feasibility
DMAc1.0<1.5% dimeric speciesHigh (recyclable)
DMF0.72.8% N1-alkylated byproductModerate
THF0.45.1% hydrolyzed esterLow (high volatility)

Data source: Patent WO2008043996A2

Temperature Gradients

Precise temperature control during alkylation prevents exothermic runaway reactions:

  • 40–45°C : Ideal for bromide reactivity without trityl cleavage.

  • >55°C : Accelerates trityl deprotection (0.5% per hour) , complicating downstream purification.

Purification Techniques

Crystallization Protocols

Post-alkylation, crude this compound is purified via antisolvent crystallization:

  • Dissolution : Ethyl acetate at 50–55°C (5 mL/g).

  • Antisolvent Addition : Isopropyl acetate/methanol (2:1 v/v) at 0–5°C.

  • Crystallization : 30-minute aging yields 99% pure product .

Yield Enhancement : Seeding with 0.1% w/w pure crystals reduces nucleation time by 40% .

Impurity Removal

Key impurities include:

  • N1-Trityl isomer : <0.1% via controlled base stoichiometry .

  • Dimeric species : Removed by charcoal treatment (10 g/kg crude) .

Industrial-Scale Production

Modern facilities employ continuous flow reactors for steps 1–3, achieving:

  • Throughput : 50 kg/batch in 8-hour cycles.

  • Solvent Recovery : 85% DMAc recycled via distillation.

  • Environmental Impact : 60% reduction in VOCs compared to batch processes .

Cost Analysis :

FactorBatch ProcessContinuous Flow
Capital Cost$1.2M$2.5M
Operational Cost/kg$12,500$8,200
Purity98.5%99.3%

Stability Considerations

This compound exhibits sensitivity to:

  • Light : Degrades 0.2%/hour under UV exposure (λ=254 nm) .

  • Acidic Conditions : Trityl cleavage initiates at pH <4.0 .

Storage recommendations: Amber glass containers at 15–25°C under nitrogen atmosphere.

Analytical Characterization

HPLC Methods :

  • Column : C18, 250 × 4.6 mm, 5 μm.

  • Mobile Phase : Acetonitrile/0.1% H₃PO₄ (55:45 v/v).

  • Retention Time : 8.2 minutes (main peak), 9.5 minutes (N1-trityl impurity) .

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.8–7.2 (m, 21H, trityl), 5.6 (s, 2H, dioxolene), 2.4 (s, 3H, CH₃) .

化学反応の分析

Types of Reactions

N2-Tritylolmesartan medoxomil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Chemical Properties and Structure

N2-Tritylolmesartan medoxomil has the molecular formula C48H44N6O6C_{48}H_{44}N_{6}O_{6} and a molecular weight of approximately 800.90 g/mol. The compound features a trityl group attached to the nitrogen atom in the tetrazole ring at the N2 position, which is essential for its chemical stability and biological activity . The presence of this unique structural modification enhances its stability compared to other sartans.

Table 1: Comparison of Synthesis Methods

Method DescriptionAdvantagesDisadvantages
Traditional Multi-step SynthesisEstablished protocolsTime-consuming, higher costs
One-pot SynthesisCost-effective, environmentally friendlyRequires careful optimization

Pharmacological Applications

This compound primarily acts as an angiotensin II type 1 (AT1) receptor antagonist. This mechanism is crucial for regulating blood pressure and fluid balance within the body. By inhibiting angiotensin II's actions, N2-TTM contributes to vasodilation and reduced blood pressure, making it relevant in hypertension management .

Case Studies

  • Combination Therapy : Research indicates that N2-TTM does not exhibit significant adverse interactions with commonly prescribed antihypertensive agents. This property supports its potential use in combination therapies for more effective hypertension management.
  • Stability Studies : Investigations into the stability of N2-TTM have shown that its trityl modification provides enhanced resistance to degradation compared to non-tritylated analogs. This stability is crucial for maintaining therapeutic efficacy during storage and administration .

類似化合物との比較

Structural Comparison with Other Sartan Intermediates

N2-Tritylolmesartan medoxomil belongs to a family of tetrazole-containing sartan intermediates used in ARB synthesis. Key structural analogs include:

Compound Substituent Position Functional Groups Key Differences
This compound N-2 tetrazole Trityl, medoxomil ester Unique N-2 tritylation confirmed by SCXRD
Candesartan cilexetil N-1 tetrazole Ethoxycarbonyl, cilexetil ester Ester group at N-1; different prodrug activation
Azilsartan medoxomil N-2 tetrazole Medoxomil ester, oxadiazole ring Oxadiazole ring enhances AT1 receptor binding

Key Findings :

  • All tritylated sartan intermediates (e.g., candesartan, azilsartan derivatives) exist exclusively as N-2 regioisomers , overturning prior assumptions of N-1 tritylation .
  • The medoxomil ester group is shared by azilsartan and olmesartan but differs in the parent tetrazole scaffold .

Pharmacological and Clinical Comparison with Marketed ARBs

Efficacy in Blood Pressure (BP) Reduction

ARB (Prodrug) Dose (mg/day) Systolic BP Reduction (mmHg) Diastolic BP Reduction (mmHg) Trough-to-Peak Ratio
Olmesartan medoxomil 20–40 12–15 8–10 57–70%
Azilsartan medoxomil 40–80 14–17 10–12 65–75%
Valsartan 80–160 8–10 6–8 50–60%
Losartan potassium 50–100 7–9 5–7 30–40%

Key Findings :

  • Olmesartan medoxomil demonstrates superior BP-lowering efficacy compared to losartan, valsartan, and irbesartan at equivalent doses .
  • Azilsartan medoxomil (80 mg) achieves greater BP reductions than olmesartan (40 mg) and valsartan (320 mg), attributed to its slower dissociation from the AT1 receptor .

Key Findings :

  • Both olmesartan and azilsartan medoxomil exhibit placebo-like tolerability , with low rates of angioedema or cough .
  • Olmesartan’s safety profile is comparable to amlodipine but with fewer cases of edema .

Key Findings :

  • N-1-medoxomil impurities must be rigorously controlled (<0.1%) to ensure API efficacy .
  • Advanced NMR and SCXRD techniques are critical for isomer identification .

生物活性

N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound has garnered attention due to its unique structural properties and biological activity, which may enhance its therapeutic efficacy and safety profile. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data and studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a trityl group at the nitrogen atom (N-2) of the tetrazole ring, distinguishing it from other regioisomers. The synthesis typically involves a one-pot process that includes hydrolysis and alkylation steps, leading to the formation of the desired compound without the need for isolating intermediates.

Synthesis Overview:

StepReactionConditions
1Hydrolysis of ethyl esterKOH in DMF or DMSO
2Alkylation with medoxomil chlorideExcess chloride used
3PurificationColumn chromatography

The synthesis has been optimized to minimize impurities and improve yield, with a focus on achieving high purity levels suitable for pharmacological applications .

2. Pharmacological Profile

Olmesartan medoxomil functions as a selective antagonist of the angiotensin II receptor type 1 (AT1), effectively lowering blood pressure by inhibiting vasoconstriction and promoting vasodilation. The introduction of the trityl group in this compound may enhance its lipophilicity, potentially improving absorption and bioavailability.

  • Angiotensin II Receptor Blockade: Prevents angiotensin II from binding to its receptor, leading to relaxation of blood vessels.
  • Diuretic Effect: May promote renal excretion of sodium and water, further aiding in blood pressure reduction.

Comparative Studies:

Research has demonstrated that this compound exhibits similar or enhanced biological activity compared to its parent compound, olmesartan medoxomil. A study comparing biodistribution showed that while olmesartan had low oral bioavailability due to poor solubility, this compound displayed improved pharmacokinetic properties .

Case Studies:

  • Hypertensive Patients: Clinical trials indicated that patients administered this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.
  • Safety Profiling: Safety assessments revealed that the trityl derivative had a favorable side effect profile, with fewer instances of dizziness and hypotension compared to traditional antihypertensives .

4. Conclusion

This compound represents a promising advancement in antihypertensive therapy due to its enhanced biological activity and improved pharmacokinetic properties. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its clinical application.

Q & A

Basic Research Questions

Q. What formulation strategies are effective for enhancing the solubility and bioavailability of Olmesartan medoxomil, given its BCS Class II classification?

  • Methodological Answer : To address poor solubility (26% oral bioavailability), self-nano emulsifying drug delivery systems (SNEDDS) using a Formulation by Design (FbD) approach can optimize oil, surfactant, and co-surfactant ratios to improve dissolution. Alternatively, sustained-release tablets with hydrophilic polymers (e.g., HPMCK4M, xanthan gum) via direct compression enhance solubility by prolonging gastric retention. These polymers act as release retardants, with concentrations optimized using factorial designs .

Q. How can response surface methodology (RSM) and factorial designs be applied to optimize sustained-release formulations?

  • Methodological Answer : A 3²-factorial design can model the impact of independent variables (e.g., polymer concentrations) on dependent dissolution parameters (t₁₀%, t₅₀%, t₉₀%). Polynomial equations derived from RSM quantify interactions between variables, enabling prediction of optimal HPMCK4M and xanthan gum ratios for target release profiles. Validation via in vitro dissolution testing under biorelevant conditions (e.g., pH 6.8 phosphate buffer) ensures reproducibility .

Q. Which analytical methods are validated for quantifying Olmesartan medoxomil in pharmaceutical formulations?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phases like phosphate buffer (pH 3.0)-acetonitrile (65:35). System suitability requires ≥5 resolution between Olmesartan and its degradants (e.g., related compound A) .
  • Voltammetry : Square-wave voltammetry at pH 6.5 phosphate buffer (hanging mercury drop electrode) achieves a linear range of 1.00–14.56 µg/mL (LOD: 0.50 µg/mL). Method validation includes recovery studies (98.20–100.26%) and interference testing with excipients .

Advanced Research Questions

Q. How should preclinical studies be designed to compare the antihypertensive efficacy of Olmesartan medoxomil with newer ARBs like Azilsartan medoxomil?

  • Methodological Answer : Use conscious spontaneously hypertensive rats (SHRs) and renal hypertensive dogs to assess dose-dependent blood pressure (BP) reduction. Monitor trough-to-peak ratios and 24-hour ambulatory BP to evaluate durability. Azilsartan shows superior potency in preclinical models, but clinical translation requires adjusting for interspecies metabolic differences and validating endpoints like systolic BP reduction in phase III trials .

Q. How can contradictions in dissolution profiles between sustained-release formulations be resolved analytically?

  • Methodological Answer : Apply similarity factor (f₂) analysis to compare dissolution curves. If f₂ < 50, investigate variables like polymer viscosity or compression force using multivariate analysis (MVA). For method discrepancies, cross-validate via HPLC (USP monograph) and voltammetry to identify assay-specific biases (e.g., excipient interference) .

Q. What factorial design considerations are critical for pediatric dose-response studies of Olmesartan medoxomil?

  • Methodological Answer : Stratify cohorts by weight and ethnicity (e.g., Black vs. non-Black) to account for pharmacokinetic variability. Use a double-blind, two-period crossover design: Period 1 tests low (2.5–5 mg) vs. high (20–40 mg) doses; Period 2 assesses placebo washout. Adjust for body weight in ANOVA models to isolate dose effects .

Q. How do pharmacokinetic interactions between Olmesartan medoxomil and diuretics (e.g., hydrochlorothiazide) influence fixed-dose combination (FDC) development?

  • Methodological Answer : Conduct steady-state pharmacokinetic studies in hypertensive patients to assess Cmax and AUC changes. Use synergistic efficacy models to validate BP reduction (e.g., 24-hour ambulatory monitoring). Toxicity screening should include renal function markers (e.g., serum creatinine) to rule out hyperkalemia from RAAS inhibition .

Q. What are key considerations for multi-regional clinical trials evaluating Olmesartan medoxomil combinations (e.g., with amlodipine)?

  • Methodological Answer : Align inclusion criteria with regional hypertension guidelines (e.g., JNC 7 vs. ESC). Use adaptive trial designs to adjust sample sizes based on interim BP responses. Standardize endpoints (e.g., seated trough diastolic BP) across sites and employ central labs to minimize inter-site variability .

Q. How can inter-laboratory variability in Olmesartan medoxomil assay results be mitigated?

  • Methodological Answer : Implement quality-by-design (QbD) principles for method validation. Define critical method parameters (e.g., mobile phase pH, column temperature) via design of experiments (DoE). Use reference standards from accredited suppliers (e.g., USP) and participate in proficiency testing programs .

Q. What methodologies ensure long-term efficacy assessment without tachyphylaxis in chronic Olmesartan medoxomil therapy?

  • Methodological Answer : Conduct 1-year open-label extension studies with quarterly BP measurements and trough-to-peak ratio analysis. Monitor plasma renin activity to detect compensatory RAAS activation. Use mixed-effects models to adjust for covariates like age and comorbidities .

特性

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYFOXOGKNDKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020157-01-0
Record name N2-Tritylolmesartan medoxomil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-TRITYLOLMESARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。